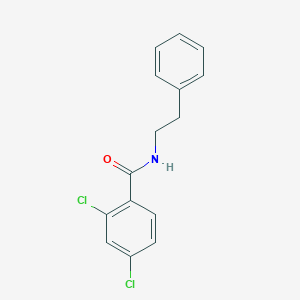

2,4-dichloro-N-phenethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dichloro-N-phenethylbenzamide is a useful research compound. Its molecular formula is C15H13Cl2NO and its molecular weight is 294.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Receptor Inhibition

2,4-Dichloro-N-phenethylbenzamide has been identified as an inhibitor of various receptors, notably the P2X7 receptor. This receptor is implicated in inflammatory responses and pain signaling pathways. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses in treating pain and inflammatory conditions.

Neuropharmacology

The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which may influence mood and anxiety disorders. Investigations into its pharmacological effects on such systems could provide insights into its utility as a therapeutic agent for mental health conditions.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. The synthesis process can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.

Comparative Analysis with Related Compounds

A comparison table illustrates how variations in substituents can influence biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chlorobenzamide | Contains one chlorine atom | Used primarily as a herbicide |

| N-(Phenethyl)benzamide | Lacks chlorine substitutions | Exhibits different biological activity profiles |

| 4-Chloro-N-phenylbenzamide | Contains chlorine at the para position | Known for its analgesic effects |

| 2-Methyl-N-phenylbenzamide | Contains a methyl group instead of chlorine | Different pharmacological profile |

This table highlights how structural modifications can lead to significant differences in biological activity and applications within medicinal chemistry.

Case Studies and Research Findings

- Receptor Interaction Studies : Research has focused on elucidating the binding affinity of this compound to various receptors using techniques such as radiolabeled binding assays. These studies are crucial for understanding its mechanisms of action and therapeutic potential.

- Cytotoxicity Evaluations : In vitro studies have been conducted to assess the cytotoxic effects of structurally related compounds on cancer cell lines. These findings indicate that certain derivatives possess significant cytotoxic properties, warranting further exploration of this compound's potential in oncology .

- Neuropharmacological Investigations : Preliminary studies suggest that similar compounds may modulate neurotransmitter systems involved in mood regulation. Future research could focus on the specific pathways affected by this compound to determine its efficacy in treating anxiety or depression .

Propiedades

Fórmula molecular |

C15H13Cl2NO |

|---|---|

Peso molecular |

294.2 g/mol |

Nombre IUPAC |

2,4-dichloro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c16-12-6-7-13(14(17)10-12)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |

Clave InChI |

SHNULSZFUVUWNH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.